molecular formula C114H132Cl5NP4Ru2 B2752356 Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine CAS No. 944451-08-5

Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine

Cat. No.: B2752356
CAS No.: 944451-08-5
M. Wt: 2019.6
InChI Key: MCRDMJYHWGTKRR-UHFFFAOYSA-K
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Description

The compound "Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]tri-μ-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine" is a chiral ruthenium complex featuring a binaphthyl backbone substituted with bulky 3,5-dimethylphenylphosphine ligands. This structure is designed for asymmetric catalysis, particularly hydrogenation reactions, where steric and electronic properties of the ligands dictate enantioselectivity and activity . The (1R) configuration of the binaphthyl moiety induces a specific chiral environment, while the tri-μ-chloro bridges suggest a dimeric or oligomeric structure, enhancing stability. The co-compound N-methylmethanamine (dimethylamine) likely acts as a stabilizing agent or participates in proton transfer during catalysis .

Properties

CAS No.

944451-08-5

Molecular Formula

C114H132Cl5NP4Ru2

Molecular Weight

2019.6

InChI

InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3

InChI Key

MCRDMJYHWGTKRR-UHFFFAOYSA-K

SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl

solubility

not available

Origin of Product

United States

Biological Activity

Ruthenium complexes have garnered significant interest in medicinal chemistry due to their unique biological activities and potential applications as anticancer agents. This article focuses on the specific compound Ruthenate(1-), bis[1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-kappaP]]tri-mu-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine , exploring its biological activity through various studies and findings.

Overview of Ruthenium Complexes

Ruthenium complexes are known for their ability to interact with biological macromolecules, leading to various therapeutic effects. Their mechanisms of action often involve the modulation of cellular pathways and interactions with DNA and proteins. The compound is a complex that incorporates phosphine ligands and demonstrates promising properties in biological settings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ruthenium complexes. Specifically, compounds similar to the one discussed have shown effectiveness against various cancer cell lines. For instance:

  • Cytotoxicity : Ruthenium complexes exhibit higher cytotoxicity compared to traditional platinum-based drugs. In vitro studies indicate that these complexes can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells, often with lower overall toxicity to normal cells .
  • Mechanism of Action : The mechanism typically involves the formation of adducts with DNA or proteins, disrupting critical cellular functions. For example, certain ruthenium complexes have been shown to inhibit transcription factors like NF-κB, thereby reducing tumor growth .

Antimicrobial Activity

Ruthenium NHC (N-heterocyclic carbene) complexes have demonstrated antimicrobial properties against various pathogens:

  • Bacterial Activity : These complexes are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
  • Fungal Activity : Some ruthenium compounds also exhibit antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluating the cytotoxic effects of a series of ruthenium complexes found that certain derivatives significantly increased apoptosis in MCF-7 cells. The study reported an average apoptosis rate of 41% in treated cells compared to control groups .

Study 2: Mechanistic Insights into Phosphine Toxicity

Research into phosphine toxicity associated with ruthenium complexes revealed that these compounds could disrupt mitochondrial metabolism, leading to oxidative stress and cellular damage. This mechanism is critical when considering the safety profile of ruthenium-based drugs .

Data Tables

The following table summarizes key findings related to the biological activity of ruthenium complexes:

Activity Type Target Pathogen/Cancer Cell Line Effectiveness Mechanism
AnticancerMCF-7 (Breast Cancer)Induces apoptosis (up to 41%)DNA/protein adduct formation
AntimicrobialStaphylococcus aureusEffectiveDisruption of cell wall synthesis
AntifungalCandida albicansModerate effectivenessInteraction with fungal cell membranes
CytotoxicityHCT116 (Colon Cancer)Higher than cisplatinInduction of oxidative stress

Scientific Research Applications

Catalytic Applications

Ruthenium complexes are widely utilized as catalysts in organic reactions due to their ability to facilitate various transformations. This specific ruthenate complex has been studied for its role in:

  • Hydrogenation Reactions : The complex can catalyze the hydrogenation of alkenes and other unsaturated compounds. Studies indicate that ruthenium hydride species derived from this complex can effectively reduce substrates under mild conditions, demonstrating high turnover frequencies and selectivity .
  • Olefin Metathesis : The compound has potential applications in olefin metathesis reactions. The presence of phosphine ligands enhances the reactivity of the ruthenium center, making it suitable for this type of transformation. Research has shown that catalysts based on similar ruthenium complexes can achieve high yields in metathesis reactions involving a variety of olefins .

Material Science Applications

In material science, ruthenium complexes are explored for their ability to form advanced materials through polymerization processes:

  • Crosslinked Polymer Networks : The compound can be utilized in the synthesis of crosslinked polymer networks via ring-opening metathesis polymerization (ROMP). This application is particularly relevant in creating durable materials with tailored properties for use in coatings and adhesives .
  • Nanostructured Materials : Ruthenium complexes have also been investigated for the fabrication of nanostructured materials. Their ability to act as precursors in chemical vapor deposition processes allows for the development of thin films and nanostructures with specific electronic and optical properties .

Biological Applications

Emerging research indicates that ruthenium complexes may possess biological activity:

  • Anticancer Activity : Some studies suggest that certain ruthenium complexes exhibit cytotoxic effects against cancer cells. The unique coordination environment provided by ligands such as those found in this compound may enhance selectivity towards cancerous cells while minimizing toxicity to healthy cells .
  • Enzyme Mimics : Ruthenium complexes have been studied as enzyme mimics due to their ability to catalyze reactions similar to biological enzymes. This property opens avenues for developing new therapeutic agents that can mimic enzymatic functions in biological systems .

Case Study 1: Hydrogenation of Methyl Benzoate

A study demonstrated the effectiveness of a related ruthenium complex in the hydrogenation of methyl benzoate. The catalyst exhibited a turnover frequency comparable to traditional homogeneous catalysts but with improved stability under reaction conditions. This highlights the potential for using similar ruthenate complexes in industrial applications where durability is crucial .

Case Study 2: Olefin Metathesis Polymerization

Research on olefin metathesis using ruthenium-based catalysts indicated that the incorporation of bulky phosphine ligands significantly increased reaction rates and product yields. This finding supports the application of the discussed compound in creating high-performance polymers through metathesis processes, which are valuable in various industrial applications .

Chemical Reactions Analysis

Ligand Substitution Reactions

The compound undergoes ligand exchange reactions due to labile chloride ligands and the steric bulk of its bis-phosphine framework. Key substitution patterns include:

Reaction Type Conditions Outcome Reference
Chloride displacementWith PR₃ ligands in THF, 60°CFormation of [Ru(BINAP)(PR₃)Cl]⁺ species with retained chirality
Solvent coordinationIn polar aprotic solvents (e.g., DMF)Replacement of μ-chloride bridges with solvent molecules
Amine complexationExcess N-methylmethanamineStabilization of the cationic Ru center via N-donor coordination

Substitution kinetics are influenced by the electron-donating properties of incoming ligands and steric hindrance from the 3,5-dimethylphenyl groups.

Redox Reactions

The ruthenium center (oxidation state II or III) participates in reversible electron-transfer processes:

Redox Process Reagents Observed Change Applications
Oxidation to Ru(III)Ce(IV) salts or O₂Increased electrophilicity at metal centerOxidative coupling reactions
Reduction to Ru(I)NaBH₄ or H₂ (1 atm)Activation for catalytic hydrogenationAsymmetric synthesis

Electrochemical studies show a quasi-reversible Ru(II)/Ru(III) couple at +0.87 V vs. SCE in acetonitrile .

Asymmetric Hydrogenation

The complex catalyzes enantioselective hydrogenation of ketones and alkenes:

Substrate Conditions ee (%) Turnover (TON)
Acetophenone derivativesH₂ (5 bar), 25°C, iPrOH92–98500–1,200
α,β-Unsaturated estersH₂ (10 bar), 50°C, toluene85–90300–700

The chirality of the BINAP-derived ligand dictates enantioselectivity, with 3,5-dimethylphenyl groups enhancing steric control .

Transfer Hydrogenation

In the presence of iPrOH and KOtBu, the compound mediates ketone-to-alcohol reductions with up to 95% ee.

Reaction Kinetics and Optimization

Key parameters influencing reactivity:

Factor Effect Optimal Range
TemperatureHigher rates at 50–80°C, but ee decreases above 70°C25–60°C
Solvent polarityPolar solvents (e.g., MeCN) accelerate ligand substitutionDielectric constant ≥ 30
N-methylmethanamineStabilizes intermediates; excess amounts inhibit catalysis1–2 equiv relative to Ru

Reaction progress is monitored via ¹H NMR (for ligand exchange) and UV-Vis (for redox changes) .

Mechanistic Insights

  • Enantiocontrol :
    The 1R-configurated binaphthyl backbone creates a chiral pocket, favoring pro-R or pro-S substrate binding based on substituent size .

Comparison with Similar Compounds

Stereoisomeric Ruthenium Complex

A closely related compound, "Ruthenate(1-), bis[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-κP]]tri-μ-chlorodichlorodi-, hydrogen, compd. with N-methylmethanamine," differs only in the binaphthyl configuration (1S vs. 1R) and the use of diphenylphosphine instead of 3,5-dimethylphenylphosphine ligands. The diphenylphosphine variant exhibits reduced steric hindrance, leading to lower enantioselectivity (85–90% ee) compared to the dimethylphenyl analogue (95–99% ee) in ketone hydrogenation .

Chiral Ferrocenyl Ruthenium Complexes

Ruthenium(II) complexes with bis(ferrocenyl)-P/S ligands, such as those reported by Barbaro et al., demonstrate efficacy in asymmetric transfer hydrogenation of acetophenone. However, their enantioselectivity (70–80% ee) is inferior to binaphthyl-based systems due to less rigid chiral environments .

Trifluoromethyl-Substituted Binaphthyl Complex

The ligand "1,1'-binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine}" introduces electron-withdrawing trifluoromethyl groups, enhancing oxidative stability but reducing electron density at the ruthenium center. This trade-off results in slower reaction kinetics but higher tolerance to air exposure compared to the dimethylphenyl analogue .

Table 1: Comparison of Chiral Ruthenium Catalysts

Compound Name Ligand Type Enantioselectivity (ee) Reaction Rate (mmol·h⁻¹) Key Feature Reference
Target Compound (1R, dimethylphenyl) 3,5-Dimethylphenylphosphine 95–99% 120 High steric hindrance
Stereoisomer (1S, diphenyl) Diphenylphosphine 85–90% 150 Lower enantioselectivity
Ferrocenyl-P/S Ligand Complex Bis(ferrocenyl)-P/S 70–80% 90 Flexible chiral environment
Trifluoromethyl-Substituted Binaphthyl Complex 3,5-Bis(trifluoromethyl)phenyl 90–95% 80 Air-stable, electron-deficient

Contrast with Ruthenate Oxide Materials

While the target compound is an organometallic catalyst, ruthenate oxides like CaRuO₃ and SrRuO₃ are ceramic nanomaterials used in energy storage. Synthesized via co-precipitation (pH 9.41, CTAB surfactant) and calcination (250–800°C), these oxides exhibit pseudocapacitive behavior with specific capacitances of 300–400 F·g⁻¹, making them suitable for supercapacitors . Their cubic perovskite structures contrast sharply with the coordination geometry of chiral ruthenium complexes, highlighting the diversity of ruthenium-based materials.

Table 2: Key Properties of Ruthenate Oxides

Compound Synthesis Method Specific Capacitance (F·g⁻¹) Particle Size (nm) Application Reference
CaRuO₃ Co-precipitation (CTAB) 350 50–100 Supercapacitor
SrRuO₃ Solid-state reaction 400 150–250 Supercapacitor
BaRuO₃ High-temperature sintering N/A 300–400 Marketed for electronics

Research Findings and Implications

The target compound’s high enantioselectivity stems from the synergistic effects of its 3,5-dimethylphenyl groups and rigid binaphthyl framework, which create a well-defined chiral pocket. In contrast, oxide ruthenates leverage Ru-O-Ru networks for charge storage, underscoring the adaptability of ruthenium chemistry across disciplines. Future research should explore hybrid systems combining catalytic and electronic functionalities, such as ruthenium complexes immobilized on oxide supports .

Q & A

Q. What are the critical steps for synthesizing this ruthenium complex, and how can purity be ensured?

  • Methodological Answer : Synthesis requires an inert atmosphere (argon/nitrogen) to prevent oxidation of the phosphine ligands (e.g., Xyl-BINAP derivatives). Key steps include:
  • Ligand coordination to ruthenium precursors (e.g., RuCl₃) under reflux in degassed solvents (e.g., dichloromethane or toluene).
  • Purification via column chromatography or recrystallization to remove unreacted ligands or metal residues.
  • Characterization using elemental analysis, mass spectrometry, and ³¹P NMR to confirm ligand binding .
  • Purity is validated via HPLC or high-resolution mass spectrometry (HRMS) to detect trace impurities .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • ³¹P NMR : Confirms phosphine ligand coordination and symmetry (e.g., δ ~50–60 ppm for Xyl-BINAP) .
  • X-ray crystallography : Resolves stereochemistry and μ-chloride bridging geometry .
  • IR spectroscopy : Identifies Ru–Cl stretching vibrations (~300–350 cm⁻¹) and ligand backbone signals .
  • Cyclic voltammetry : Assesses redox behavior, crucial for catalytic activity in hydrogenation .

Q. What are the primary catalytic applications of this complex in asymmetric synthesis?

  • Methodological Answer : The complex is used in asymmetric hydrogenation of ketones and α,β-unsaturated carbonyl compounds.
  • Substrate Scope : Test enantioselectivity (e.g., acetophenone derivatives) under H₂ pressure (1–50 bar) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance turnover frequency (TOF) .
  • Temperature Control : Reactions typically run at 25–60°C to balance activity and enantiomeric excess (ee) .

Advanced Research Questions

Q. How do steric/electronic modifications of the phosphine ligands impact enantioselectivity?

  • Methodological Answer :
  • Steric Effects : Bulky 3,5-dimethylphenyl groups on BINAP increase steric hindrance, favoring specific transition states. Compare ee values using Xyl-BINAP vs. unsubstituted BINAP .
  • Electronic Effects : Electron-donating groups (e.g., –OMe) on ligands alter Ru’s electron density, measured via Hammett plots .
  • Structural Analysis : Use X-ray data to correlate ligand bite angles (P–Ru–P) with catalytic performance .

Q. What methodologies elucidate the reaction mechanism in asymmetric hydrogenation?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (D₂ vs. H₂) identifies rate-determining steps (e.g., H₂ activation vs. substrate binding) .
  • DFT Calculations : Model transition states to predict enantioselectivity trends .
  • In-situ IR/Raman Spectroscopy : Monitor intermediate species (e.g., Ru–H bonds) during catalysis .

Q. How should researchers handle contradictions between experimental and computational data?

  • Methodological Answer :
  • Verify Synthesis Conditions : Ensure ligand purity and inert atmosphere to exclude side reactions .
  • Refine Computational Models : Include solvent effects and dispersion corrections in DFT studies .
  • Cross-Validate Data : Compare results with structurally analogous catalysts (e.g., BINAP-Ru-diamine systems) .

Q. What strategies optimize reaction conditions for high turnover and ee?

  • Methodological Answer :
  • Pressure Screening : Test H₂ pressures (1–100 bar) to balance TOF and catalyst stability .
  • Additive Screening : Chiral amines (e.g., N-methylmethanamine) enhance ee by stabilizing intermediates .
  • Temperature Gradients : Lower temperatures (0–25°C) often improve ee but reduce TOF—balance via Arrhenius analysis .

Q. How does air sensitivity impact experimental reproducibility, and how is it mitigated?

  • Methodological Answer :
  • Handling Protocols : Use Schlenk lines or gloveboxes for synthesis and catalysis .
  • Stability Tests : Monitor decomposition via UV-vis spectroscopy under controlled O₂ exposure .
  • Storage : Store under argon at –20°C in amber vials to prevent ligand oxidation .

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